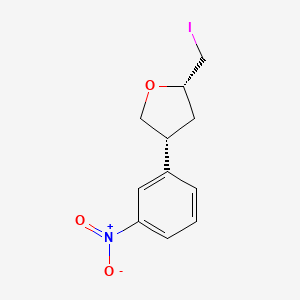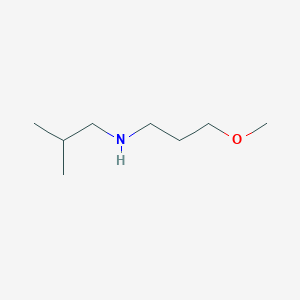
(3-Methoxypropyl)(2-methylpropyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxypropyl)(2-methylpropyl)amine: is an organic compound with the molecular formula C8H19NO. It is a derivative of propylamine, where the propyl group is substituted with a methoxy group at the third carbon and a methyl group at the second carbon. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3-Methoxypropyl)(2-methylpropyl)amine typically begins with commercially available starting materials such as 3-methoxypropylamine and 2-methylpropylamine.
Reaction Conditions: The reaction involves the nucleophilic substitution of the amine group on 3-methoxypropylamine with the 2-methylpropyl group. This can be achieved under basic conditions using a suitable base like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The reaction is typically carried out at elevated temperatures to increase the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3-Methoxypropyl)(2-methylpropyl)amine can undergo oxidation reactions to form corresponding oxides or amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxides or amine oxides.
Reduction Products: Corresponding amines or alcohols.
Substitution Products: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: (3-Methoxypropyl)(2-methylpropyl)amine can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Biochemical Studies: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine:
Drug Development: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Corrosion Inhibition: The compound is used as a corrosion inhibitor in water treatment applications to prevent metal corrosion.
Mecanismo De Acción
Mechanism:
- The mechanism of action of (3-Methoxypropyl)(2-methylpropyl)amine involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity towards these targets.
Molecular Targets and Pathways:
- The compound can interact with various molecular targets, including enzymes involved in metabolic pathways. It can modulate enzyme activity by acting as an inhibitor or activator, depending on the specific target and reaction conditions.
Comparación Con Compuestos Similares
3-Methoxypropylamine: A similar compound with a methoxy group at the third carbon but lacking the 2-methyl substitution.
2-Methylpropylamine: A compound with a methyl group at the second carbon but lacking the methoxy substitution.
3-Ethoxypropylamine: A compound with an ethoxy group instead of a methoxy group at the third carbon.
Uniqueness:
- (3-Methoxypropyl)(2-methylpropyl)amine is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and interaction with molecular targets. This dual substitution can enhance its versatility in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C8H19NO |
|---|---|
Peso molecular |
145.24 g/mol |
Nombre IUPAC |
N-(3-methoxypropyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-8(2)7-9-5-4-6-10-3/h8-9H,4-7H2,1-3H3 |
Clave InChI |
BTPBWWHWTIFSNR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



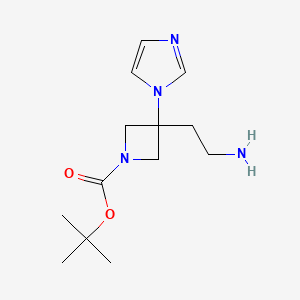
![3-(4-Oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-1-YL)propanenitrile](/img/structure/B13161031.png)
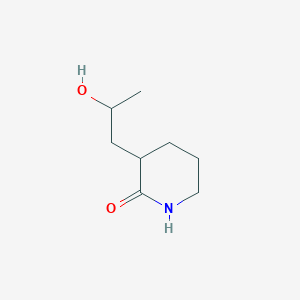
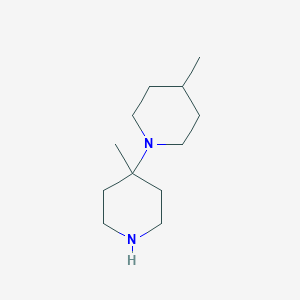
![1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13161047.png)

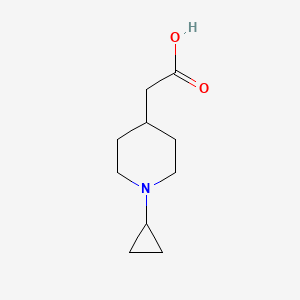
![Ethyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13161067.png)
![5-[Bis(propan-2-yl)amino]piperidine-3-carboxylic acid](/img/structure/B13161070.png)
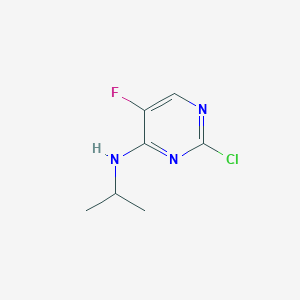
![6-amino-1-benzyl-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13161094.png)

